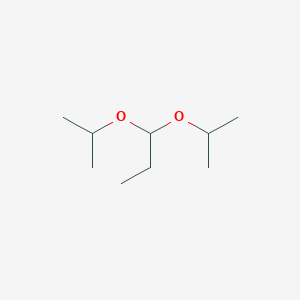![molecular formula C17H27N3O2 B14003046 Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate CAS No. 34153-44-1](/img/structure/B14003046.png)
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes an ethyl ester group, a diazenylphenyl group, and a butanoate backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and solvents can further optimize the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The diazenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The diazenyl group may also play a role in modulating biological activities by interacting with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Isopropyl butanoate: Similar in structure but with different alkyl groups, used in perfumes.
Uniqueness
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate stands out due to its complex structure, which imparts unique chemical and biological properties. Its combination of ester and diazenyl groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
34153-44-1 |
|---|---|
Molekularformel |
C17H27N3O2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
ethyl 4-[4-[[methyl(2-methylpropyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C17H27N3O2/c1-5-22-17(21)8-6-7-15-9-11-16(12-10-15)18-19-20(4)13-14(2)3/h9-12,14H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
VQVVOMPTQBYZMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



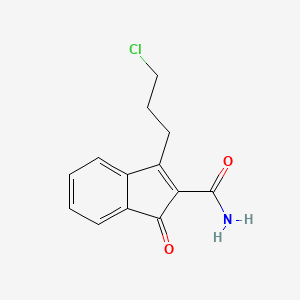
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
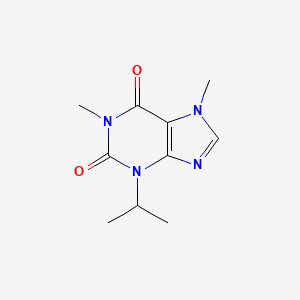
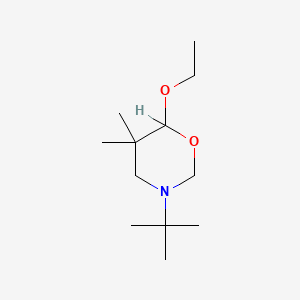
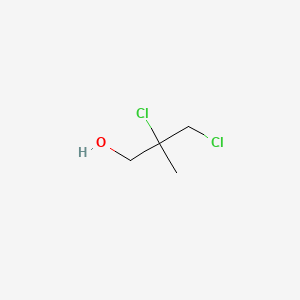
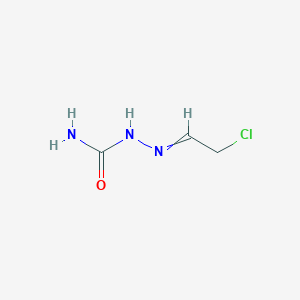
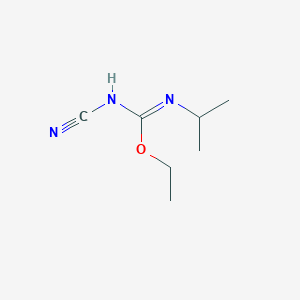
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
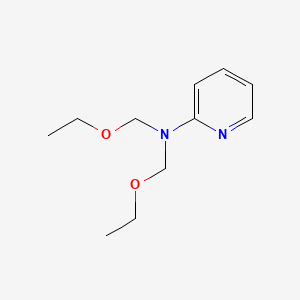
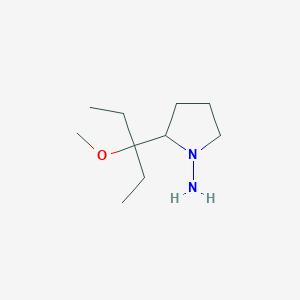
![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
